

Introduction: The Versatility of Brominated Phenols in Chemical Synthesis

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Compound of Interest

Compound Name: *2-Bromo-4-cyclobutylphenol*

CAS No.: 2586127-37-7

Cat. No.: B6287138

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Substituted phenols are a cornerstone in organic chemistry, serving as pivotal intermediates in the synthesis of a wide array of valuable compounds, from pharmaceuticals to materials science. The introduction of a bromine atom onto the phenolic ring significantly alters its electronic properties and reactivity, making brominated phenols highly versatile building blocks. Specifically, the presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the hydroxyl group can be readily converted into other functional groups or can direct electrophilic substitution. This guide focuses on the molecular structure and properties of **2-Bromo-4-cyclobutylphenol** and its structurally related analogues, providing insights into their synthesis, characterization, and potential applications, particularly in the realm of drug discovery.

While specific experimental data for **2-Bromo-4-cyclobutylphenol** is not extensively available in public literature, we can deduce its fundamental properties through computational methods and by drawing parallels with its well-characterized structural analogues, such as 2-Bromo-4-tert-butylphenol and 2-Bromo-4-methylphenol. This guide will provide a comprehensive overview of this class of compounds, offering both theoretical data for the target molecule and experimental insights from its close relatives.

Section 1: Physicochemical Properties of 2-Bromo-4-cyclobutylphenol (Theoretical)

The molecular structure of **2-Bromo-4-cyclobutylphenol** consists of a phenol ring substituted with a bromine atom at the ortho-position (carbon 2) and a cyclobutyl group at the para-position (carbon 4) relative to the hydroxyl group.

Molecular Structure

Caption: 2D structure of **2-Bromo-4-cyclobutylphenol**.

Quantitative Data

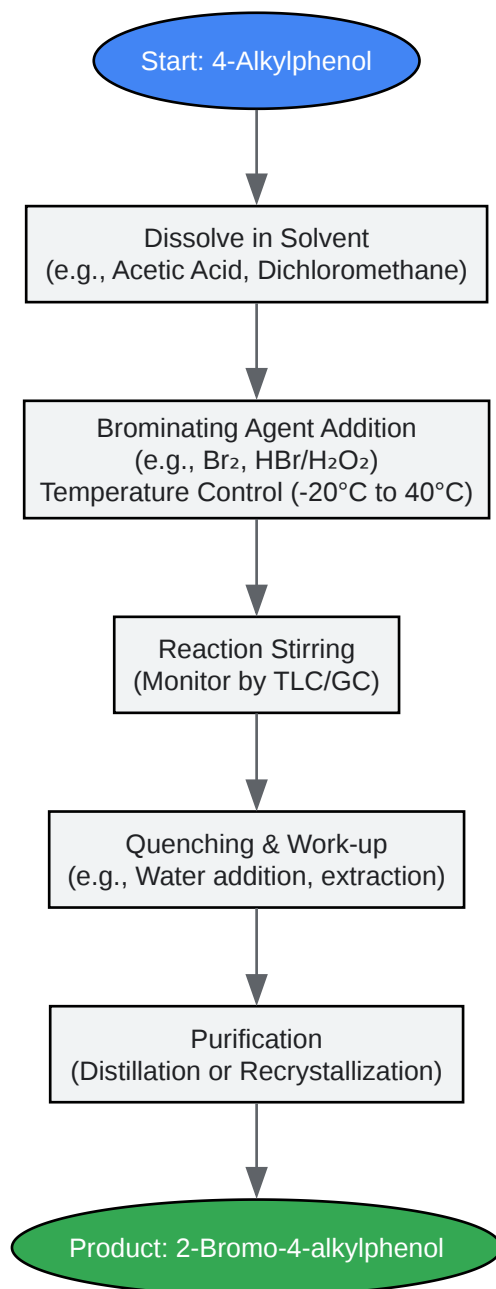
The molecular formula for **2-Bromo-4-cyclobutylphenol** is C₁₀H₁₁BrO. Based on this, we can compute its molecular weight and other key properties. For comparison, data for several structurally similar and more commonly researched compounds are also presented.

Property	2-Bromo-4-cyclobutylphenol (Computed)	2-Bromo-4-tert-butylphenol	2-Bromo-4-sec-butylphenol	2-Bromo-4-cyclopropylphenol	2-Bromo-4-methylphenol
Molecular Formula	C ₁₀ H ₁₁ BrO	C ₁₀ H ₁₃ BrO	C ₁₀ H ₁₃ BrO	C ₉ H ₉ BrO	C ₇ H ₇ BrO
Molecular Weight	227.10 g/mol	229.11 g/mol [1] [2]	229.11 g/mol [2]	213.07 g/mol [3]	187.03 g/mol [4] [5]
IUPAC Name	2-bromo-4-cyclobutylphenol	2-bromo-4-(tert-butyl)phenol	2-bromo-4-(sec-butyl)phenol	2-bromo-4-cyclopropylphenol	2-bromo-4-methylphenol
CAS Number	Not available	2198-66-5 [1]	63762-55-0 [2]	2386858-57-5 [3]	6627-55-0 [4] [5]

Section 2: Synthesis and Methodologies

The synthesis of 2-bromo-4-alkylphenols typically involves the electrophilic bromination of the corresponding 4-alkylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the alkyl group, the bromination predominantly occurs at one of the ortho positions.

General Synthesis Workflow



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Caption: Generalized experimental workflow for the synthesis of 2-bromo-4-alkylphenols.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-n-propylphenol

This protocol for a related compound illustrates the practical application of the workflow.

Objective: To synthesize 2-bromo-4-n-propylphenol via electrophilic bromination of 4-n-propylphenol.

Materials:

- 4-n-propylphenol (20.5 g, 0.15 mol)
- Bromine (24.5 g, 0.153 mol)
- Glacial Acetic Acid (150 ml)

Procedure:

- Dissolve 20.5 g (0.15 mol) of 4-n-propylphenol in 100 ml of glacial acetic acid in a reaction flask equipped with a stirrer and a dropping funnel.
- Gently heat the mixture to 40°C.
- Separately, dissolve 24.5 g (0.153 mol) of bromine in 50 ml of glacial acetic acid.
- Slowly add the bromine solution to the phenol solution while maintaining the temperature.
- After the addition is complete, heat the reaction mixture to 60°C and stir for 4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, remove the acetic acid by distillation.
- The remaining liquid residue is then purified by distillation under reduced pressure to yield the final product, 2-bromo-4-n-propylphenol.^[6]

Causality and Experimental Choices:

- **Solvent:** Glacial acetic acid is a common solvent for bromination as it is polar enough to dissolve the reactants but does not significantly react with bromine.
- **Temperature Control:** The initial low temperature for bromine addition helps to control the reaction rate and prevent over-bromination (dibromination). Subsequent heating ensures the reaction goes to completion.
- **Stoichiometry:** A slight excess of bromine is used to ensure the complete conversion of the starting phenol.
- **Purification:** Distillation under reduced pressure is necessary for high-boiling point liquids to prevent decomposition at atmospheric pressure.

Section 3: Potential Applications in Drug Development and Research

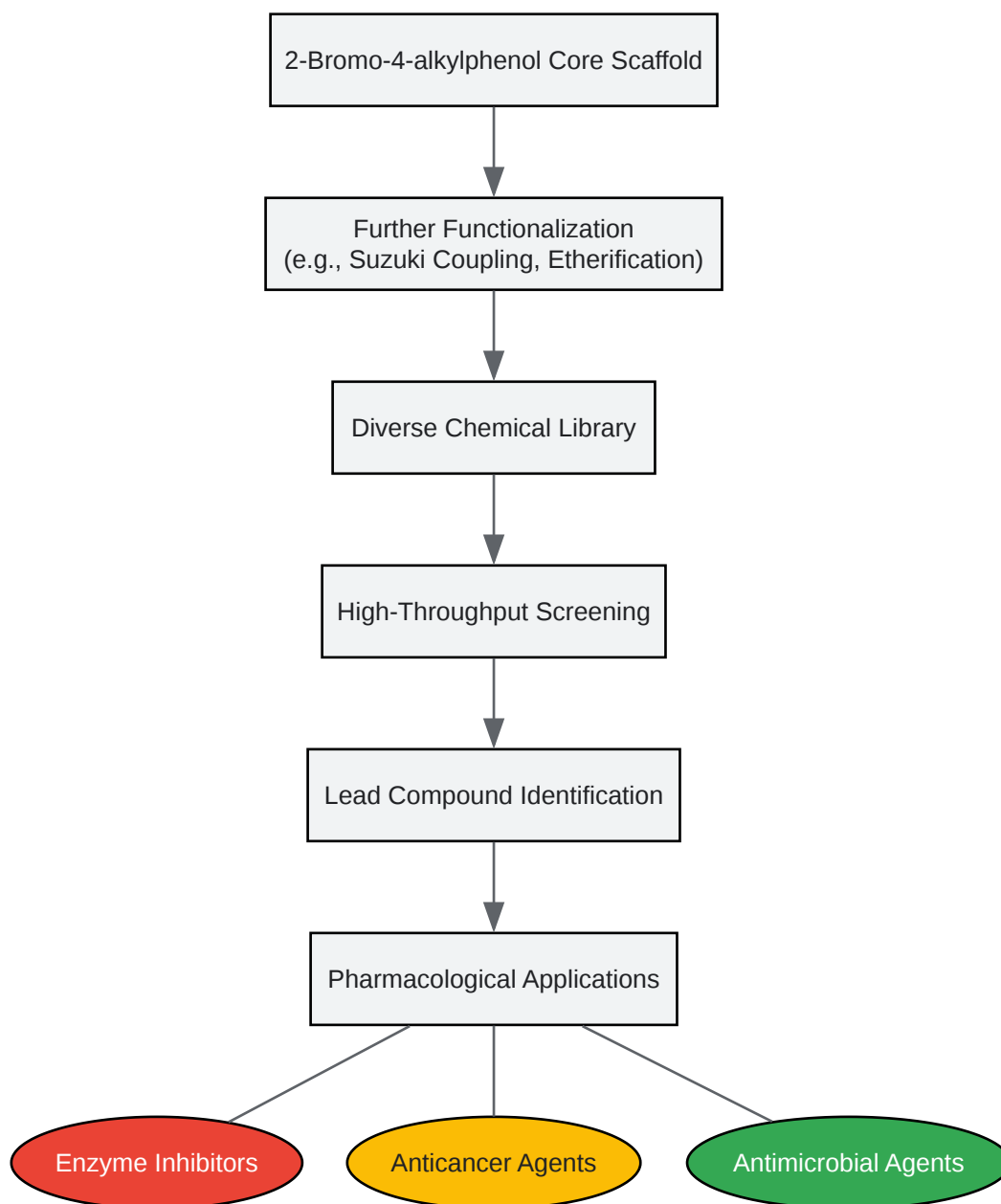
Brominated phenols and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.^[7] The lipophilic nature of the bromine atom can enhance membrane permeability, and its ability to form halogen bonds can influence drug-receptor interactions.

Key Application Areas:

- **Intermediates in Pharmaceutical Synthesis:** These compounds are valuable intermediates for creating more complex molecules. The bromo group can be easily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to build larger molecular scaffolds. For instance, related bromo-ketones are precursors for analgesics, sedatives, and anticonvulsants.^{[8][9]}
- **Enzyme Inhibition:** Bromophenols have shown potential as inhibitors for various enzymes. This inhibitory action is crucial for treating diseases like glaucoma and Alzheimer's disease.^[7]
- **Anticancer and Antimicrobial Agents:** Derivatives of bromophenols have demonstrated cytotoxic effects against cancer cell lines and activity against various microbes.^[7]

- Antioxidant Properties: As phenolic compounds, they possess inherent antioxidant properties by acting as radical scavengers. This is particularly relevant for hindered phenols, which are structurally similar.[10]

Logical Pathway for Application



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Caption: Drug discovery workflow starting from a 2-bromo-4-alkylphenol scaffold.

Conclusion

2-Bromo-4-cyclobutylphenol, while not extensively documented, belongs to a class of chemical compounds with significant potential in synthetic and medicinal chemistry. By understanding the properties and synthesis of its close analogues, researchers can infer its reactivity and potential applications. The combination of a reactive bromine handle, an activating hydroxyl group, and a lipophilic alkyl substituent makes these molecules versatile platforms for the development of novel therapeutics and other advanced materials. Further research into the specific biological activities of **2-Bromo-4-cyclobutylphenol** and other unique 4-alkyl substituted bromophenols is warranted to fully explore their potential.

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